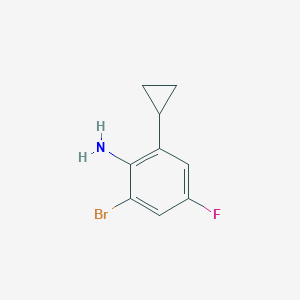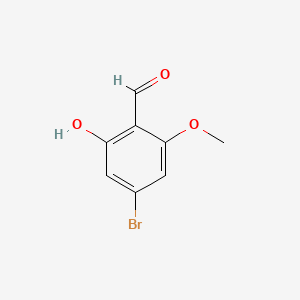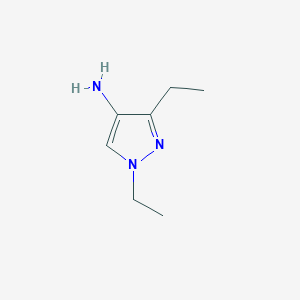
2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a pyrazole ring at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 1H-pyrazole under specific conditions. One common method includes:
Starting Materials: 2,6-dichloropyridine and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2,6-diamino-4-(1H-pyrazol-1-yl)pyridine or 2,6-dithio-4-(1H-pyrazol-1-yl)pyridine.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or the pyridine ring.
科学研究应用
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- 2,6-Dichloro-4-(1H-imidazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-triazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-tetrazol-1-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the 2,6-dichloropyridine core, the heterocyclic substituent at the 4 position varies, leading to differences in electronic properties and reactivity.
- Unique Properties: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is unique due to the specific electronic and steric effects imparted by the pyrazole ring, which can influence its binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
属性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC 名称 |
2,6-dichloro-4-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-4-6(5-8(10)12-7)13-3-1-2-11-13/h1-5H |
InChI 键 |
RREZSIOWFJJHLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)













